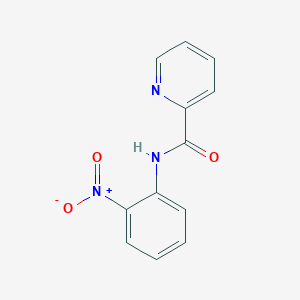
3-Quinolinecarboxaldehyde, 2-chloro-8-ethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxaldehyde, 2-chloro-8-ethoxy-: is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarboxaldehyde, 2-chloro-8-ethoxy- typically involves the Vilsmeier-Haack reaction. This reaction uses a formylating agent, such as a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce the formyl group into the quinoline ring. The reaction is carried out under controlled heating conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 3-Quinolinecarboxaldehyde, 2-chloro-8-ethoxy- can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 3-Quinolinecarboxylic acid, 2-chloro-8-ethoxy-
Reduction: 3-Quinolinecarbinol, 2-chloro-8-ethoxy-
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Quinolinecarboxaldehyde, 2-chloro-8-ethoxy- is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new compounds with potential biological activities .
Biology and Medicine: Quinoline derivatives, including 3-Quinolinecarboxaldehyde, 2-chloro-8-ethoxy-, have shown promise in the development of antimicrobial, antiviral, and anticancer agents. Their ability to interact with various biological targets makes them valuable in drug discovery and development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its reactivity and versatility make it a valuable component in various chemical processes .
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarboxaldehyde, 2-chloro-8-ethoxy- is largely dependent on its interaction with biological targets. The chloro and ethoxy groups enhance its ability to bind to specific enzymes and receptors, thereby modulating their activity. This compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells .
Comparación Con Compuestos Similares
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloro-6-methylquinoline-3-carbaldehyde
- 2-Chloro-7-methoxyquinoline-3-carbaldehyde
Comparison: 3-Quinolinecarboxaldehyde, 2-chloro-8-ethoxy- is unique due to the presence of both chloro and ethoxy groups on the quinoline ringThe ethoxy group increases its lipophilicity, which can improve its ability to penetrate biological membranes and interact with intracellular targets .
Propiedades
Fórmula molecular |
C12H10ClNO2 |
|---|---|
Peso molecular |
235.66 g/mol |
Nombre IUPAC |
2-chloro-8-ethoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-10-5-3-4-8-6-9(7-15)12(13)14-11(8)10/h3-7H,2H2,1H3 |
Clave InChI |
GWCYKYONCQCTCX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC2=CC(=C(N=C21)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15110650.png)
![3,4-dichloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B15110659.png)

![5-Imino-2-phenylchromeno[3,4-c]pyridine-4-ylamine](/img/structure/B15110668.png)

![9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15110678.png)
methanone](/img/structure/B15110680.png)
![7-Hydrazinyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15110681.png)
![2-methoxy-4-[(Z)-(2-{4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15110683.png)

![5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B15110707.png)

![Ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15110721.png)
![6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15110731.png)
